

Trifluridine-13C,15N2: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Trifluridine-13C,15N2	
Cat. No.:	B12398143	Get Quote

An in-depth resource for researchers, scientists, and drug development professionals on the core properties, mechanisms, and experimental applications of isotopically labeled Trifluridine.

This technical guide provides a detailed overview of **Trifluridine-13C,15N2**, an isotopically labeled form of the antiviral and antineoplastic agent Trifluridine. This document is intended to serve as a comprehensive resource, offering key data, detailed experimental protocols, and visual representations of its mechanism of action to support research and development efforts.

Core Compound Specifications

Trifluridine-13C,15N2 is a stable, isotopically labeled version of Trifluridine, making it an invaluable tool for pharmacokinetic studies, metabolic tracking, and as an internal standard in quantitative analytical methods.

Identifier	Value
CAS Number	2086328-10-9[1][2]
Molecular Weight	299.18 g/mol [1][2]
Molecular Formula	C9 ¹³ CH11F3 ¹⁵ N2O5

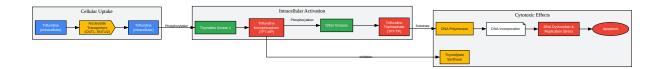
Mechanism of Action: A Dual Approach to Cellular Disruption



Trifluridine's therapeutic effects stem from its ability to interfere with DNA synthesis and function through a two-pronged mechanism. As a thymidine analog, it is readily taken up by cells and phosphorylated to its active forms.

- Inhibition of Thymidylate Synthase: Following cellular uptake, Trifluridine is converted to
 Trifluridine monophosphate (TFT-MP). TFT-MP acts as an inhibitor of thymidylate synthase,
 a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP). This
 inhibition leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP),
 a necessary building block for DNA replication.[3]
- DNA Incorporation and Dysfunction: Trifluridine monophosphate is further phosphorylated to
 Trifluridine triphosphate (TFT-TP). TFT-TP is recognized by DNA polymerases and is
 incorporated into the DNA of both cancer cells and viruses in place of thymidine.[3][4] The
 presence of the trifluoromethyl group on the uracil base disrupts the DNA structure, leading
 to DNA dysfunction, including the formation of strand breaks and the induction of replication
 stress.[5] This cascade of events ultimately triggers cell cycle arrest and programmed cell
 death (apoptosis).[5]

In many clinical applications, particularly in oncology, Trifluridine is administered in combination with Tipiracil. Tipiracil is an inhibitor of thymidine phosphorylase, the enzyme responsible for the degradation of Trifluridine. By preventing this breakdown, Tipiracil significantly increases the bioavailability and sustained exposure of Trifluridine, thereby enhancing its therapeutic effect.[3]



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Caption: The cellular uptake, activation, and dual mechanism of action of Trifluridine.

Quantitative Data Summary

The following tables provide key quantitative data on the pharmacokinetics and clinical efficacy of Trifluridine, primarily in its combination formulation with Tipiracil.

Pharmacokinetic Profile of Trifluridine (in combination

with Tipiracil)

Parameter	Value	Source
Oral Bioavailability	≥57%	[6]
Plasma Protein Binding	>96%	[3]
Elimination Half-life	1.4–2.1 hours	[6]
Metabolism	Primarily via thymidine phosphorylase to 5- (trifluoromethyl)uracil (FTY)	[3]
Excretion	Mainly via urine	[6]

Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)

RECOURSE Phase III Trial (Trifluridine/Tipiracil vs. Placebo)

Outcome	Trifluridine/Tipi racil	Placebo	Hazard Ratio (95% CI)	p-value
Median Overall Survival	7.1 months	5.3 months	0.68 (0.58–0.81)	<0.001
Median Progression-Free Survival	2.0 months	1.7 months	0.48 (0.41–0.57)	<0.001

SUNLIGHT Phase III Trial (Trifluridine/Tipiracil + Bevacizumab vs. Trifluridine/Tipiracil)



Outcome	Trifluridine/Tipiracil + Bevacizumab	Trifluridine/Tipiracil
Median Overall Survival	10.8 months	7.5 months
Median Progression-Free Survival	5.6 months	2.4 months

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of Trifluridine.

In Vitro Cytotoxicity Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of Trifluridine.

- Principle: This assay measures the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.
- Materials:
 - Cell line of interest (e.g., colorectal cancer cell line)
 - Complete cell culture medium
 - Opaque-walled 96-well plates
 - Trifluridine stock solution
 - CellTiter-Glo® Reagent (Promega)
 - Luminometer
- Procedure:
 - Seed cells into the wells of an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.

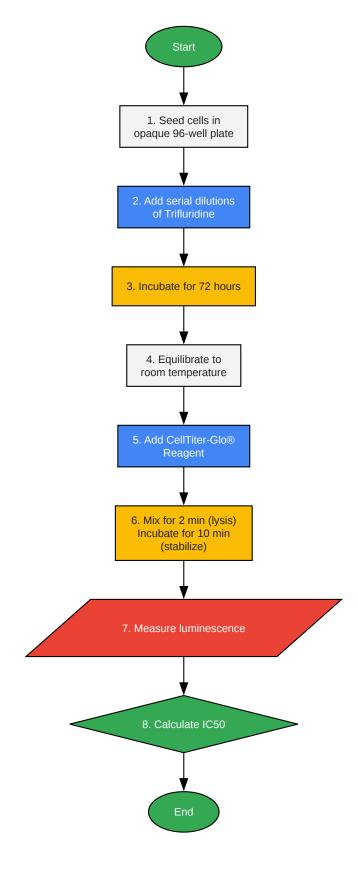
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- Prepare serial dilutions of Trifluridine in complete culture medium.
- Remove the existing medium from the cells and add the Trifluridine dilutions. Include wells with medium only (background) and cells with vehicle control.
- Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the average background luminescence from all readings.
 - Calculate the percentage of cell viability for each Trifluridine concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the Trifluridine concentration and fit a sigmoidal dose-response curve to determine the IC50 value.





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Caption: Workflow for the in vitro cytotoxicity assay.



DNA Incorporation Assay

This protocol provides a general framework for quantifying the incorporation of Trifluridine into cellular DNA using LC-MS/MS.

- Principle: The amount of Trifluridine incorporated into DNA is measured relative to the amount of endogenous thymidine.
- Materials:
 - Cells treated with Trifluridine
 - DNA extraction kit
 - Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
 - LC-MS/MS system
 - Trifluridine-13C,15N2 (as internal standard)
- Procedure:
 - Harvest cells and extract genomic DNA according to the manufacturer's protocol of the chosen DNA extraction kit.
 - Quantify the extracted DNA.
 - Digest the DNA into individual nucleosides using a cocktail of appropriate enzymes.
 - Spike the digested sample with a known amount of Trifluridine-13C,15N2 as an internal standard.
 - Analyze the sample using a validated LC-MS/MS method to separate and quantify
 Trifluridine and thymidine.
- Data Analysis:
 - Generate standard curves for both Trifluridine and thymidine.



- Calculate the concentration of Trifluridine and thymidine in the sample based on the standard curves and the internal standard.
- Express the level of incorporation as a ratio of Trifluridine to thymidine.

Thymidylate Synthase Inhibition Assay

This spectrophotometric assay measures the inhibition of thymidylate synthase activity.

- Principle: The enzymatic activity is monitored by the increase in absorbance at 340 nm,
 which corresponds to the formation of dihydrofolate, a product of the reaction.
- Materials:
 - Purified thymidylate synthase
 - Trifluridine monophosphate (TFT-MP)
 - Deoxyuridine monophosphate (dUMP)
 - N⁵,N¹⁰-methylenetetrahydrofolate
 - Reaction buffer
 - UV-Vis spectrophotometer
- Procedure:
 - Prepare a reaction mixture containing the buffer, N⁵,N¹⁰-methylenetetrahydrofolate, and other necessary co-factors.
 - Add the purified thymidylate synthase enzyme and varying concentrations of TFT-MP to the reaction mixture.
 - Incubate for a short period to allow for inhibitor binding.
 - Initiate the reaction by adding dUMP.
 - Immediately monitor the increase in absorbance at 340 nm for a set period.



Data Analysis:

- Calculate the initial reaction velocity from the linear phase of the absorbance curve.
- Determine the percentage of inhibition for each concentration of TFT-MP compared to the uninhibited control.
- Calculate the IC50 value for the inhibition of thymidylate synthase.

Antiviral Plaque Reduction Assay

This protocol details the assessment of Trifluridine's antiviral activity against Herpes Simplex Virus (HSV).

- Principle: The efficacy of Trifluridine is determined by its ability to reduce the formation of viral plaques in a cell monolayer.
- Materials:
 - Vero cells (or another susceptible cell line)
 - Herpes Simplex Virus stock
 - Complete cell culture medium
 - 12-well plates
 - Trifluridine stock solution
 - Methylcellulose overlay medium
 - Crystal violet staining solution
- Procedure:
 - Seed Vero cells in 12-well plates to form a confluent monolayer.
 - Infect the cell monolayers with a standardized amount of HSV (e.g., 50 plaque-forming units per well).

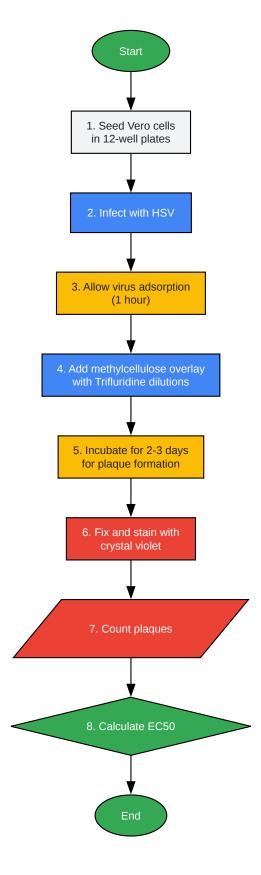
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- Allow the virus to adsorb for 1 hour at 37°C.
- Remove the virus inoculum and wash the cells.
- Overlay the cells with a methylcellulose-containing medium with serial dilutions of Trifluridine.
- Incubate the plates for 2-3 days at 37°C to allow for the formation of plaques.
- Fix the cells with a suitable fixative (e.g., methanol).
- Stain the cell monolayers with crystal violet solution to visualize the plaques.
- Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each Trifluridine concentration compared to the untreated control.
 - Determine the EC50 value, which is the concentration of Trifluridine that inhibits plaque formation by 50%.





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Caption: Workflow for the antiviral plaque reduction assay.



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